molecular formula C23H32ClN5O3S B2451955 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctyl-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1251571-37-5

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctyl-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2451955
CAS No.: 1251571-37-5
M. Wt: 494.05
InChI Key: DAGYFCSJCIXVQH-UHFFFAOYSA-N
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Description

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctyl-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes methoxybenzoyl and prolinamide groups, making it a subject of interest for various chemical and biological studies.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-cyclooctyl-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32ClN5O3S/c1-27-17-21(22(30)25-19-7-5-3-2-4-6-8-19)23(26-27)33(31,32)29-15-13-28(14-16-29)20-11-9-18(24)10-12-20/h9-12,17,19H,2-8,13-16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGYFCSJCIXVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NC4CCCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctyl-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-aminobenzoyl chloride to form 4-[(4-methoxybenzoyl)amino]benzoyl chloride. Finally, this compound is reacted with N-(2-methoxyethyl)prolinamide under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctyl-1-methyl-1H-pyrazole-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and benzoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctyl-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctyl-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctyl-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of methoxybenzoyl and prolinamide groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications .

Biological Activity

The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctyl-1-methyl-1H-pyrazole-4-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realm of oncology and neurological disorders. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

PropertyValue
Molecular Formula C23H26ClN5O3S
Molecular Weight 488.0 g/mol
CAS Number 1251615-05-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases and receptors involved in cancer progression and neuropharmacology. The presence of the 4-chlorophenyl group enhances its affinity for certain receptors, potentially modulating dopaminergic pathways and influencing cell signaling cascades.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctyl-1-methyl-1H-pyrazole-4-carboxamide . For example, compounds with similar structural motifs have shown inhibitory effects on glioblastoma cell lines by targeting the AKT signaling pathway, which is crucial for tumor growth and survival. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells .

Neuropharmacological Effects

The compound's ability to interact with dopamine receptors suggests potential applications in treating neurological disorders. Drugs that modulate dopamine receptor activity are essential in managing conditions such as schizophrenia and Parkinson's disease. The sulfonamide moiety may enhance binding affinity to these receptors, providing a therapeutic avenue for further exploration .

Case Study 1: Antitumor Activity

A study evaluated the effects of a structurally related pyrazole derivative on glioblastoma models. The results indicated that the compound significantly inhibited tumor growth in both 2D cultures and 3D neurosphere models derived from patient samples. The mechanism was linked to the downregulation of AKT2/PKBβ activity, a critical player in glioma malignancy .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of similar piperazine derivatives. These compounds demonstrated significant protective effects against oxidative stress-induced neuronal death in vitro, suggesting their potential utility in neurodegenerative diseases .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anticancer Inhibition of glioblastoma cell growth; apoptosis induction
Neuropharmacology Modulation of dopamine receptor activity; neuroprotection

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